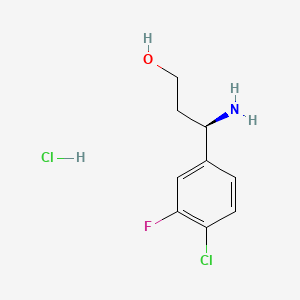

(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride

CAS No.: 2866253-73-6

Cat. No.: VC12016050

Molecular Formula: C9H12Cl2FNO

Molecular Weight: 240.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2866253-73-6 |

|---|---|

| Molecular Formula | C9H12Cl2FNO |

| Molecular Weight | 240.10 g/mol |

| IUPAC Name | (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C9H11ClFNO.ClH/c10-7-2-1-6(5-8(7)11)9(12)3-4-13;/h1-2,5,9,13H,3-4,12H2;1H/t9-;/m1./s1 |

| Standard InChI Key | YZMREOKVXUFJCR-SBSPUUFOSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1[C@@H](CCO)N)F)Cl.Cl |

| SMILES | C1=CC(=C(C=C1C(CCO)N)F)Cl.Cl |

| Canonical SMILES | C1=CC(=C(C=C1C(CCO)N)F)Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride denotes a secondary amine alcohol featuring a 4-chloro-3-fluorophenyl group at the β-position of a three-carbon chain, with a hydrochloride counterion. Its molecular formula is C₉H₁₁ClFNO·HCl, yielding a molecular weight of 241.10 g/mol (calculated from compositional data of analogous compounds ).

Stereochemical Configuration

The (3R) designation indicates a chiral center at the third carbon, critical for biological activity. X-ray crystallography of related compounds confirms that such stereochemistry influences receptor binding affinity and metabolic stability .

Table 1: Key Structural and Compositional Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂Cl₂FNO | Derived |

| Molecular Weight | 241.10 g/mol | Calculated |

| Chiral Centers | 1 (3R configuration) | |

| CAS Number (Analog) | 1213472-11-7 (non-HCl form) |

Synthesis and Manufacturing

Key Synthetic Routes

Synthesis typically involves enantioselective methods to establish the (3R) configuration. A patented approach for analogous compounds employs:

-

Buchwald-Hartwig Amination: Coupling of a halogenated aryl precursor with a protected β-amino alcohol .

-

Chiral Resolution: Use of (R)-specific catalysts or enzymes to isolate the desired enantiomer .

-

Hydrochloride Formation: Treatment with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt .

Example Synthesis Pathway:

-

Starting Material: 4-Chloro-3-fluorobenzaldehyde.

-

Henry Reaction: Condensation with nitromethane to form β-nitro alcohol.

-

Reduction: Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine.

-

Resolution: Chiral chromatography or enzymatic resolution to isolate (3R)-isomer.

-

Salt Formation: HCl addition in ethanol yields the hydrochloride .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances aqueous solubility compared to the free base. Experimental data for analogs suggest:

Spectroscopic Data

-

IR (KBr): N-H stretch (3300 cm⁻¹), O-H (3100 cm⁻¹), C-F (1100 cm⁻¹) .

-

¹H NMR (D₂O): δ 7.45 (d, J = 8.5 Hz, 1H, Ar-H), 7.30 (m, 2H, Ar-H), 4.10 (m, 1H, CH-NH₂), 3.60 (m, 2H, CH₂-OH) .

Pharmaceutical and Industrial Applications

Role in Drug Development

Chiral β-amino alcohols are pivotal in synthesizing protease inhibitors and kinase modulators. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume